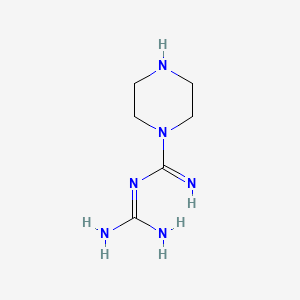
N''-(piperazine-1-carboximidoyl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’'-(piperazine-1-carboximidoyl)guanidine is a chemical compound with the molecular formula C6H17Cl3N6. It is known for its utility in research and has applications in various fields of science. The compound is characterized by the presence of a piperazine ring and a guanidine group, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’'-(piperazine-1-carboximidoyl)guanidine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically requires the use of diphenylvinylsulfonium triflate and a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). The reaction proceeds with high yields and involves deprotection steps to obtain the desired piperazine derivative .
Another method involves the catalytic guanylation reaction of amines with carbodiimides. This approach utilizes transition metal catalysts to facilitate the formation of the C–N bond, leading to the synthesis of guanidines .
Industrial Production Methods
Industrial production of N’'-(piperazine-1-carboximidoyl)guanidine often involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the selection of appropriate solvents and catalysts is crucial to ensure the scalability and reproducibility of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
N’'-(piperazine-1-carboximidoyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups on the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperazine-1-carboxylic acid derivatives, while reduction can produce piperazine-1-carboximidoyl derivatives.
Aplicaciones Científicas De Investigación
N’'-(piperazine-1-carboximidoyl)guanidine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N’'-(piperazine-1-carboximidoyl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific pathways, depending on its binding affinity and the nature of the target. The piperazine ring and guanidine group play crucial roles in mediating these interactions .
Comparación Con Compuestos Similares
Similar Compounds
- N-(diaminomethylidene)piperazine-1-carboximidamide
- N-(diaminomethylidene)-1-piperazinecarboximidamide
- N-phthaloylguanidines
Uniqueness
N’'-(piperazine-1-carboximidoyl)guanidine is unique due to its specific combination of a piperazine ring and a guanidine group. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C6H14N6 |
|---|---|
Peso molecular |
170.22 g/mol |
Nombre IUPAC |
N-(diaminomethylidene)piperazine-1-carboximidamide |
InChI |
InChI=1S/C6H14N6/c7-5(8)11-6(9)12-3-1-10-2-4-12/h10H,1-4H2,(H5,7,8,9,11) |
Clave InChI |
WEIAHRZQEKRKDJ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C(=N)N=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4,7,7-Trimethyl-3-bicyclo[2.2.1]hept-2-enyl)boronic acid](/img/structure/B13655907.png)

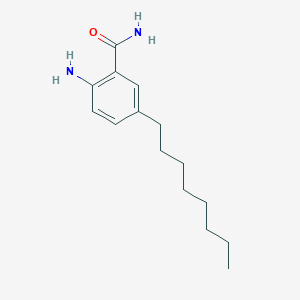

![2-[3-cyano-6-(3-methoxyphenyl)pyridin-2-yl]sulfanyl-N-(3,4-dimethylphenyl)acetamide](/img/structure/B13655925.png)
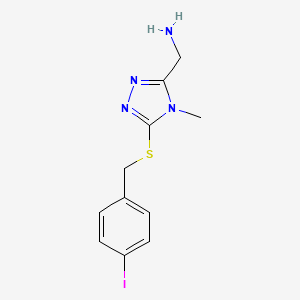
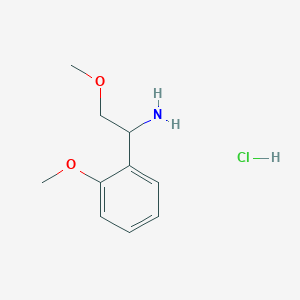
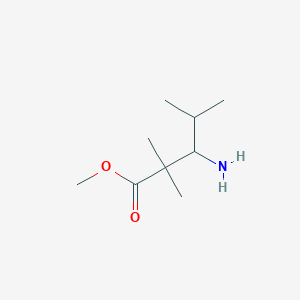
![3-(4-Fluoropyridin-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13655948.png)
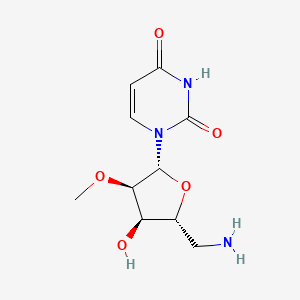

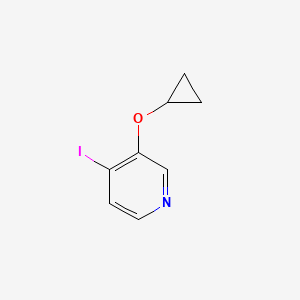
![2-Amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B13655984.png)
![Sodium;3-[[4-[[2-carboxy-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-en-3-yl]sulfanyl]pyrrolidine-2-carbonyl]amino]benzoate](/img/structure/B13655986.png)
